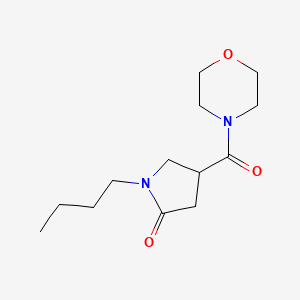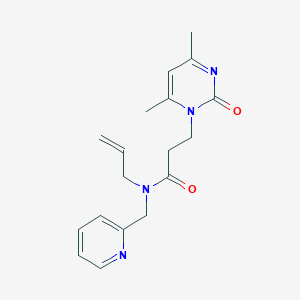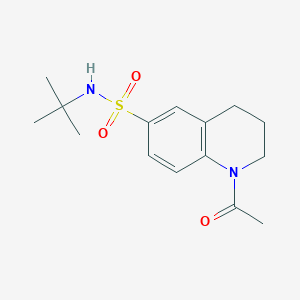![molecular formula C16H23NO2 B4425344 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine
Overview
Description
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP belongs to the class of piperidine compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has been studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). This compound has been found to be a potent agonist of nAChRs and has been used to study the structure and function of these receptors. This compound has also been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine acts as an agonist of nAChRs, which are ion channels that are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. This compound binds to the receptor and causes a conformational change, which leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the cell membrane and the initiation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been found to enhance cognitive function and memory in animal models. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has several advantages as a research tool. It is a potent agonist of nAChRs and has high selectivity for these receptors. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require frequent administration to maintain its effects. In addition, this compound may have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine. One area of research is the development of more selective and potent agonists of nAChRs. This may lead to the development of new treatments for various diseases such as Alzheimer's disease and schizophrenia. Another area of research is the study of the structure and function of nAChRs using this compound as a ligand. This may lead to a better understanding of the mechanisms underlying these receptors and their role in various physiological processes. Finally, the development of new methods for the synthesis and purification of this compound may improve its utility as a research tool.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-8-15(13(2)11-12)19-14(3)16(18)17-9-5-4-6-10-17/h7-8,11,14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSQOJUIBMCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4425261.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4425271.png)

![2-[(2-hydroxyethyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4425280.png)
![6-methyl-3-[(2-methylphenoxy)methyl]-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4425287.png)
![N-(3-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425291.png)
![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)

![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4425317.png)

![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
